

# Performance evaluation of different chromatographic columns for haloacetonitriles

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# A Comparative Guide to Chromatographic Columns for Haloacetonitrile Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of haloacetonitriles (HANs), a class of potentially carcinogenic disinfection byproducts found in drinking water, is of paramount importance for public health and environmental monitoring. The choice of chromatographic column is a critical factor that significantly influences the sensitivity, resolution, and overall performance of the analytical method. This guide provides an objective comparison of different chromatographic columns for the analysis of HANs, supported by experimental data from various studies.

## Gas Chromatography (GC) Column Performance

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile HANs. The selection of the GC column's stationary phase is crucial for achieving optimal separation of these compounds.

A study comparing various chromatographic columns for the simultaneous determination of six haloacetonitriles in drinking water found that the Rxi-624Sil MS column provided the best performance in terms of peak shape.[1] Other columns evaluated included VF-5, DB-VRX, and HP-INNOWAX.[1] The analysis was performed using a purge and trap system for sample







introduction, followed by GC-triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode.[1]

Another common approach involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by GC-MS. One study optimized this method and reported good sensitivity with limits of detection ranging from 0.010 to 0.320  $\mu$ g/L for typical nitrogenous disinfection byproducts, including HANs.[2]

The following table summarizes the performance data for different GC columns used in the analysis of haloacetonitriles based on published methods.



Column	Stationar y Phase	Dimensio ns	Analytes	Sample Preparati on	Detector	Performa nce Highlight s
Rxi-624Sil MS[1]	Silphenyle ne phase equivalent to 6% cyanoprop ylphenyl / 94% dimethyl polysiloxan e	60 m x 0.25 mm x 1.40 μm	6 HANS	Purge and Trap	Triple Quadrupol e MS	Good peak shape, LODs: 0.8- 120.0 ng/L, LOQs: 1.5- 300.0 ng/L
Rtx-5	5% Diphenyl / 95% Dimethyl polysiloxan e	Not Specified	Chlorinated Disinfectio n Byproducts including HANs	Not Specified	Not Specified	Mentioned for US EPA Method 551.1
Rtx-200	Trifluoropro pylmethyl polysiloxan e	Not Specified	Chlorinated Disinfectio n Byproducts including HANs	Not Specified	Not Specified	Mentioned for US EPA Method 551.1
Not Specified	Not Specified	Not Specified	HANs, Trichloronit romethane, Trihalomet hanes	Headspace SPME	MS	LODs: 0.010– 0.320 μg/L

## Liquid Chromatography (LC) Column Performance



Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative approach for the direct analysis of HANs in water samples, often with minimal sample preparation.

One application note describes the use of a phenyl column for the separation of three haloacetonitrile components. This method allows for direct measurement without the need for solvent extraction. Another study on the analysis of haloacetic acids, which are related disinfection byproducts, utilized a C18 column for fast separation.

The table below outlines the performance of LC columns used for haloacetonitrile analysis.

Column	Stationar y Phase	Dimensio ns	Analytes	Sample Preparati on	Detector	Performa nce Highlight s
Inertsil™ Ph-3 HP	Phenyl	150 mm × 2.1 mm, 3 μm	Dichloroac etonitrile, Bromochlor oacetonitril e, Dibromoac etonitrile	Direct Injection	Triple Quadrupol e LC/MS/MS	Good linearity, analysis time of 13 minutes
InfinityLab Poroshell 120 HPH- C18	C18	Not Specified	Haloacetic Acids (related compound s)	Direct Injection	Triple Quadrupol e LC/MS	Fast separation in less than 8.0 minutes

## **Experimental Workflows**

The selection of a chromatographic column is an integral part of the overall analytical workflow. The following diagrams illustrate typical experimental workflows for the analysis of haloacetonitriles using GC and LC techniques.





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**Figure 1.** A typical experimental workflow for the analysis of haloacetonitriles using Gas Chromatography.



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**Figure 2.** A typical experimental workflow for the analysis of haloacetonitriles using Liquid Chromatography.

#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols from the cited studies.

#### **GC-MS/MS** with Purge and Trap

- Sample Preparation: 25 mL of the water sample was purged at 35 °C for 11 minutes using a 10# trap, followed by desorption at 190 °C for 1 minute.
- · Chromatography:
  - Column: Rxi-624Sil MS (60 m × 0.25 mm × 1.40 μm)



- Injector: Split injection with a split ratio of 1:10.
- Carrier Gas: Helium at a linear velocity of 30 cm/s.
- · Mass Spectrometry:
  - Ionization: Electron Impact (EI)
  - Detection Mode: Multiple Reaction Monitoring (MRM)
- Quantitation: External standard method.

### **LC-MS/MS** with Direct Injection

- Sample Preparation: Direct injection of the tap water sample.
- · Chromatography:
  - Column: Inertsil™ Ph-3 HP (150 mm × 2.1 mm, 3 μm)
  - Mobile Phase A: Water
  - Mobile Phase B: Methanol
  - Gradient: 10% B (0 min) -> 75% B (8 min) -> 100% B (8.01 10 min) -> 10% B (10.01 13 min)
  - Flow Rate: 0.30 mL/min
  - Column Temperature: Not specified.
- Mass Spectrometry:
  - Ionization: Atmospheric Pressure Chemical Ionization (APCI)
- · Quantitation: Not specified.

#### Conclusion



The choice between GC and LC methods, and the specific column within each technique, will depend on the specific haloacetonitriles of interest, the required sensitivity, available instrumentation, and desired sample throughput. For broad-spectrum analysis of volatile HANs, GC columns with a mid-polarity stationary phase, such as the Rxi-624Sil MS, have demonstrated excellent performance. For targeted, high-throughput analysis of specific HANs with minimal sample preparation, LC-MS/MS with a phenyl or C18 column is a viable and efficient alternative. Researchers should carefully consider the performance data and experimental conditions presented in this guide to select the most appropriate chromatographic column for their specific analytical needs.

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